molecular formula C8H16ClNO2 B14014118 (R)-Methyl 2-amino-3-cyclobutylpropanoate HCl

(R)-Methyl 2-amino-3-cyclobutylpropanoate HCl

Cat. No.: B14014118
M. Wt: 193.67 g/mol
InChI Key: OIIWGMFNFPCAEB-OGFXRTJISA-N
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Description

Methyl ®-2-amino-3-cyclobutylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclobutyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ®-2-amino-3-cyclobutylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane. This reaction proceeds at room temperature and yields the desired methyl ester hydrochloride in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-cyclobutylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl ®-2-amino-3-cyclobutylpropanoate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ®-2-amino-3-cyclobutylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-amino-3-cyclopropylpropanoate hydrochloride
  • Methyl ®-2-amino-3-cyclopentylpropanoate hydrochloride
  • Methyl ®-2-amino-3-cyclohexylpropanoate hydrochloride

Uniqueness

Methyl ®-2-amino-3-cyclobutylpropanoate hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (2R)-2-amino-3-cyclobutylpropanoate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1

InChI Key

OIIWGMFNFPCAEB-OGFXRTJISA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCC1)N.Cl

Canonical SMILES

COC(=O)C(CC1CCC1)N.Cl

Origin of Product

United States

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